(4-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanamine
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Overview
Description
(4-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanamine is an organic compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . This compound is of interest due to its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a pyridine ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanamine typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the tert-butoxy and cyclopropoxy groups. The final step involves the addition of the methanamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. These methods often involve continuous flow processes and automated systems to maintain consistent quality and efficiency. The use of high-throughput screening and advanced analytical techniques ensures that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
(4-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
(4-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(2-(tert-Butoxy)-4-cyclopropoxypyridin-3-yl)methanamine: This compound has a similar structure but differs in the position of the functional groups.
(4-Tert-butyl-2-(pyridin-2-yl)-4,5-dihydrooxazole): Another related compound with a different core structure but similar functional groups
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C13H20N2O2 |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
[3-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]methanamine |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-11-6-7-15-10(8-14)12(11)16-9-4-5-9/h6-7,9H,4-5,8,14H2,1-3H3 |
InChI Key |
KPCZYAYCHPEAEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C(=NC=C1)CN)OC2CC2 |
Origin of Product |
United States |
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